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Compound of Interest

Methyl 3-amino-2-
Compound Name:

methoxyisonicotinate
CAS No.: 175965-76-1
Cat. No.: B183430

Get Quote

Molecular Identity & Significance

Methyl 3-amino-2-methoxyisonicotinate is a critical pyridine scaffold used in the synthesis of
PI3K inhibitors, TRPA1 antagonists, and antibacterial agents.[1] Its structural integrity is defined
by the "push-pull" electronic system created by the electron-donating amino/methoxy groups
and the electron-withdrawing ester.[1]
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Parameter Detail

Methyl 3-amino-2-methoxypyridine-4-

IUPAC Name
carboxylate
Common Name Methyl 3-amino-2-methoxyisonicotinate
Molecular Formula
Molecular Weight 182.18 g/mol

870997-81-2 (3-Amino-2-methoxyisonicotinic

acid)

Acid Precursor CAS

Core Scaffold 2,3,4-Trisubstituted Pyridine

Spectroscopic Atlas
A. Nuclear Magnetic Resonance ( H NMR)

The following data distinguishes the target ester from its acid precursor (CAS 870997-81-2).
Note the diagnostic loss of the carboxylic acid proton (~12.6 ppm) and the appearance of the
ester methyl singlet.

Solvent: DMSO-

(Reference: 2.50 ppm) / CDCI

(Reference: 7.26 ppm)[1]
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Assignment

(ppm) [DMSO-

]

Multiplicity

(Hz)

Structural
Logic
(Causality)

H6

7.75—-7.85

Doublet (d)

5.5

-proton to
Nitrogen;
shielded relative
to unsubstituted
pyridine (8.6
ppm) by the
para-amino
group (+M
effect).[1]

H5

7.35-7.45

Doublet (d)

5.5

Ortho to ester
(deshielding) but
para to methoxy
(shielding).[1]
Shows vicinal

coupling to H6.

5.80-6.20

Broad Singlet (br

s)

Exchangeable
protons.[1]
Chemical shift
varies with
concentration
and water

content.

3.95-4.00

Singlet (s)

Methoxy
attached to the
aromatic ring is
typically
downfield of the

ester methyl.

3.85-3.90

Singlet (s)

Ester methyl

group.[1]
Diagnostic peak
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absent in the

acid precursor.

Critical Quality Attribute (CQA): The coupling constant (

Hz) is definitive for 3,4-substitution. A larger coupling (~8 Hz) would indicate a 2,3-
or 3,6-substitution pattern, alerting to regiochemical impurities.[1]

B. Carbon NMR ( C NMR)

Predicted shifts based on substituent additivity rules for pyridines.

Carbon Position Assignment Logic

(ppm)
C=0 (Ester) ~165.5 Carbonyl carbon.[1]
Deshielded by direct
Cc2 ~158.0 attachment to Oxygen and
Nitrogen.[1]
Ccé ~142.0 -carbon to Nitrogen.[1]
C4 ~132.0 Ipso to ester.[1]
C3 ~130.0 Ipso to amine.[1]
Shielded by resonance from
C5 ~114.0
C2-OMe and C3-NH2.
2- ~54.0 Methoxy carbon.[1]
4- ~52.5 Ester methyl carbon.[1]
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C. Mass Spectrometry (ESI-MS)

« lonization Mode: Positive Electrospray (ESI+)[1]
» Molecular lon:

m/z

e Adducts:

m/z (Common in glass/silica contact)

Structural Validation Logic & Workflows
Logic 1: Distinguishing Regioisomers

In the synthesis of substituted pyridines, the 2-amino-3-methoxy isomer is a common
byproduct.[1]

e Target (3-amino-2-methoxy): H5 and H6 are vicinal (
Hz).[1]

¢ Isomer (2-amino-3-methoxy): Protons would be at H4, H5, H6 or H5, H6 depending on
substitution.[1] If H4/H5/H6 are present, splitting patterns change. If it is the 4-carboxylate
isomer, the symmetry is similar, but HMBC (Heteronuclear Multiple Bond Correlation) is
required to confirm the ester location relative to the amine.

Logic 2: HMBC Connectivity
To validate the structure, observe the long-range correlations:

e protons should show a strong 3-bond correlation to C2 and C4.

o Ester Methyl protons must correlate to the Carbonyl, which in turn correlates to H5 (3-bond).

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating the compound's identity and
purity.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.chemicalbook.com/ShowSupplierProductsDetail_736280_1800_DE.htm
https://www.chemicalbook.com/ShowSupplierProductsDetail_736280_1800_DE.htm
https://www.chemicalbook.com/ShowSupplierProductsDetail_736280_1800_DE.htm
https://www.chemicalbook.com/ShowSupplierProductsDetail_736280_1800_DE.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Crude Sample
(Methyl 3-amino-2-methoxyisonicotinate)

Step 1: Mass Check

LC-MS Analysis i L
Garget: [M+H]+ = 183.2) Step 2: Proton Connectivity

\

1H NMR (DMSO-d6)
Check J(H5,H6) ~ 5.5 Hz

Coupling Constant Check

Ambiguous?
j=55H, | REgicisomer Detected 2D HMBC Experiment
e (J > 7Hz or < 2Hz) Confirm Ester vs. Amine Position

Correlations Match

Structure Confirmed
Proceed to Synthesis

Click to download full resolution via product page
Caption: Analytical decision tree for validating the regiochemistry of 2,3,4-substituted pyridines.
Synthesis & Impurity Context
Understanding the synthesis route is essential for interpreting "ghost peaks" in the spectra.
o Route A (Acid Esterification):
o Precursor: 3-Amino-2-methoxyisonicotinic acid.[1][2][3][4]

o Reagent:

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b183430/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-profiling-methyl-3-amino-2-methoxyisonicotinate-1-2
https://www.chemicalbook.com/ShowSupplierProductsDetail_736280_1800_DE.htm
http://www.superchroma.com.tw/Carbosynth%20Product%20Catalogue%202012%20Q1%20-%20USD.pdf
https://www.echemi.com/shop-us20240528112611342/products.html?page=27
https://patents.google.com/patent/WO2005115993A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183430?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

or

o Common Impurity:[4] Unreacted acid (Broad peak >12 ppm).

» Route B (Halogen Displacement):

[e]

Precursor: Methyl 3-amino-2-chloroisonicotinate.[1]

o

Reagent: NaOMe / MeOH.

[¢]

Common Impurity:[4] Methyl 3-amino-2-chloroisonicotinate.[1]

[¢]

Spectral Shift: The Chloro-analog will lack the OMe singlet at ~4.0 ppm and H6 will be
slightly more deshielded due to Cl's inductive effect.[1]

3-Amino-2-chloro- Esterification Methyl 3-amino-

Methoxylation > Methyl 3-amino-
isonicotinic acid (MeOH/H2S04) 2-chloroisonicotinate

(NaOMe, Heat) 2-methoxyisonicotinate

Click to download full resolution via product page

Caption: Common synthetic pathway showing the origin of chloro-impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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